Fenclonine

Tryptophan hydroxylase enzyme kinetics inhibitor mechanism

Fenclonine (7424-00-2) is the irreversible, non-selective TPH inhibitor for sustained serotonin depletion. Unlike reversible or isoform-selective agents, its covalent binding to both TPH1 and TPH2 delivers >90% brain 5-HT reduction and combined central/peripheral depletion—critical for behavioral studies, systemic disease models, and serotonergic null-state experiments. Avoid experimental variability: choose Fenclonine for reproducible, long-term serotonin depletion paradigms. Bulk quantities available; contact us for custom sourcing.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 7424-00-2
Cat. No. B1672495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenclonine
CAS7424-00-2
SynonymsCP-10,188
DL-3-(4-Chlorophenyl)alanine
Fenclonin
Fenclonine
Fenclonine (L)-Isomer
Fenclonine Hydrobromide
Fenclonine Hydrochloride
Fenclonine, (D)-Isomer
Hydrobromide, Fenclonine
Hydrochloride, Fenclonine
p-Chlorophenylalanine
para Chlorophenylalanine
para-Chlorophenylalanine
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)Cl
InChIInChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyNIGWMJHCCYYCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 961 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenclonine (CAS 7424-00-2) for Research Procurement: An Irreversible Tryptophan Hydroxylase Inhibitor for Serotonin Depletion Studies


Fenclonine (CAS 7424-00-2), also known as para-chlorophenylalanine (PCPA) or 4-chloro-DL-phenylalanine, is a synthetic amino acid analog that functions as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis [1]. This mechanism results in profound depletion of endogenous serotonin levels in both peripheral and central nervous systems, making it a cornerstone pharmacological tool for investigating serotonergic pathways in neuropharmacology, behavioral studies, and peripheral 5-HT biology [2]. Unlike reversible inhibitors or those with isoform selectivity, Fenclonine's covalent binding to TPH provides sustained enzyme inhibition, a feature critical for chronic depletion paradigms [1].

Why Fenclonine Cannot Be Substituted with Generic TPH Inhibitors in Research Procurement


Procurement decisions for TPH inhibitors must account for critical differences in mechanism, isoform selectivity, and pharmacokinetic properties that directly impact experimental outcomes. Fenclonine's irreversible inhibition contrasts sharply with competitive inhibitors like telotristat, necessitating distinct dosing regimens and washout periods [1]. Furthermore, Fenclonine non-selectively inhibits both TPH1 and TPH2 isoforms, leading to combined central and peripheral serotonin depletion, whereas newer agents like telotristat etiprate are designed for peripheral restriction [2]. These mechanistic divergences render Fenclonine uniquely suited for studies requiring global serotonin depletion or investigating central serotonergic function, while other agents may confound results due to isoform bias or reversible kinetics [1]. Substituting Fenclonine with an alternative without rigorous validation risks experimental irreproducibility and misinterpretation of serotonergic contributions.

Quantitative Evidence for Fenclonine Differentiation: Head-to-Head and Cross-Study Comparator Data


Fenclonine Demonstrates Significantly Lower In Vitro Potency than Telotristat but Offers Irreversible Inhibition

Fenclonine exhibits a Ki of 300 µM for tryptophan hydroxylase, indicative of its competitive binding in vitro before undergoing irreversible inactivation [1]. In contrast, telotristat, a clinically approved TPH inhibitor, demonstrates an in vivo IC50 of 0.028 µM, reflecting substantially higher potency . While telotristat's higher potency is advantageous for acute inhibition, Fenclonine's irreversible binding ensures sustained enzyme inactivation that persists beyond drug clearance, a critical parameter for chronic depletion studies where washout or rebound serotonin synthesis must be avoided [1].

Tryptophan hydroxylase enzyme kinetics inhibitor mechanism

Fenclonine Achieves Near-Complete Brain Serotonin Depletion, Exceeding Alternatives in In Vivo Efficacy

In vivo administration of Fenclonine (1000 mg/kg) in rats reduces whole brain serotonin (5-HT) levels to 9.4% of control and its metabolite 5-HIAA to 8.2% of control, achieving over 90% depletion [1]. At a lower dose of 100 mg/kg administered in three doses, Fenclonine still depletes brain 5-HT by 85%, compared to only 60% depletion achieved by p-chloroamphetamine under similar conditions [2]. This superior depletion efficacy is attributed to Fenclonine's irreversible inactivation of TPH, which cannot be overcome by substrate accumulation.

Serotonin depletion in vivo pharmacology neurochemistry

Fenclonine Exhibits Non-Selective TPH1/TPH2 Inhibition, Enabling Combined Central and Peripheral Depletion

Fenclonine inhibits both TPH1 (peripheral) and TPH2 (central) isoforms non-selectively, as evidenced by its depletion of serotonin in both brain and peripheral tissues [1]. In contrast, telotristat etiprate and related allosteric inhibitors are designed for selective TPH1 inhibition to restrict peripheral effects and spare central serotonin [2]. While no direct IC50 ratio for TPH1 vs. TPH2 is reported for Fenclonine, its established use in depleting brain serotonin confirms functional TPH2 inhibition, a property intentionally avoided in TPH1-selective agents like telotristat [2]. This non-selectivity is a feature, not a flaw, for studies requiring global serotonin manipulation.

TPH1 TPH2 isoform selectivity serotonin

Fenclonine's Irreversible Mechanism Provides Sustained Enzyme Inactivation, Distinct from Competitive Inhibitors

Fenclonine acts as a competitive inhibitor in vitro (Ki = 300 µM) but undergoes covalent modification to irreversibly inactivate TPH in vivo, a property confirmed by the lack of serotonin recovery following washout [1]. In contrast, telotristat is a reversible inhibitor with an in vivo IC50 of 0.028 µM, requiring continuous drug presence to maintain inhibition . This mechanistic distinction is quantified by the duration of effect: a single Fenclonine dose maintains serotonin depletion for days, whereas telotristat's effects rapidly reverse upon clearance [1]. For experimental designs requiring sustained depletion without repeated dosing, Fenclonine's irreversibility is paramount.

Irreversible inhibition covalent binding enzyme inactivation

Fenclonine Demonstrates Differential Organ-Specific Serotonin Depletion Compared to Alternative TPH Inhibitors

At a dose of 200 mg/kg in rats, Fenclonine induces a 70% reduction in brain serotonin, 16% reduction in plasma, 26% in platelets, and only 12% in duodenum [1]. This differential depletion profile contrasts with telotristat etiprate, which preferentially depletes peripheral serotonin (gut and blood) with minimal brain penetration [2]. While telotristat's peripheral restriction is advantageous for carcinoid syndrome, Fenclonine's broader tissue distribution makes it indispensable for studies interrogating central-peripheral serotonin crosstalk or organ-specific serotonergic function.

Organ-specific depletion serotonin peripheral vs central

Fenclonine (CAS 7424-00-2) Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Chronic Serotonin Depletion in Behavioral Neuroscience Studies

Fenclonine's irreversible TPH inhibition and sustained serotonin depletion (over 90% reduction in brain 5-HT with a 1000 mg/kg dose [1]) make it the reagent of choice for long-term behavioral experiments requiring stable, low-serotonin states. Unlike reversible inhibitors such as telotristat, Fenclonine's effects persist for days, enabling multi-day behavioral assays without repeated dosing or concern for recovery artifacts. This application is validated in studies of aggression, sleep, and depression-like behaviors where serotonergic tone is a critical variable.

Investigating Combined Central and Peripheral Serotonergic Contributions to Disease Models

Fenclonine's non-selective inhibition of both TPH1 and TPH2 isoforms enables simultaneous depletion of serotonin in brain and peripheral tissues (70% brain, 16-26% plasma/platelets at 200 mg/kg [2]). This property is essential for models of systemic diseases with both neurological and peripheral components, such as pulmonary arterial hypertension where serotonin drives both vascular remodeling and neurogenic inflammation. TPH1-selective inhibitors like telotristat cannot replicate this dual depletion profile [3].

Pharmacological Validation of Serotonergic Null Phenotypes in Transgenic Models

Researchers utilizing Fenclonine as a chemical ablation tool for serotonin can achieve near-complete depletion (>90% brain 5-HT reduction [1]), approximating a serotonergic 'null' state without genetic manipulation. This application is critical for validating the specificity of antibodies, testing serotonin-dependent physiological responses, or complementing TPH knockout mouse studies. The irreversible nature of Fenclonine's inhibition ensures that observed phenotypes are not confounded by compensatory upregulation of serotonin synthesis during the experimental window [2].

Reference Standard for Calibrating TPH Inhibitor Potency and Selectivity Assays

Given Fenclonine's well-characterized Ki of 300 µM and irreversible mechanism [1], it serves as a benchmark control for in vitro TPH inhibition assays. When evaluating novel TPH inhibitors, Fenclonine provides a consistent reference point for comparing potency, mechanism (reversible vs. irreversible), and isoform selectivity. Its non-selective inhibition of TPH1 and TPH2 contrasts with newer isoform-selective agents, enabling researchers to calibrate assay windows and validate the specificity of high-throughput screening hits [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenclonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.